METHYL 2-(4-{[(4Z)-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE
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Overview
Description
METHYL 2-(4-{[(4Z)-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE is a complex organic compound with a unique structure that includes an imidazolidine ring, a phenoxy group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(4-{[(4Z)-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE typically involves multiple steps, starting with the preparation of the imidazolidine ring. This can be achieved through the reaction of ethylamine with carbon disulfide, followed by cyclization with formaldehyde. The resulting intermediate is then reacted with 4-methoxyphenol and methyl chloroacetate under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(4-{[(4Z)-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
METHYL 2-(4-{[(4Z)-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-(4-{[(4Z)-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidine ring and phenoxy group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(4-METHOXYPHENOXY)ACETATE: Similar structure but lacks the imidazolidine ring.
METHYL 2-(4-FLUOROPHENOXY)ACETATE: Similar structure but with a fluorine substituent instead of a methoxy group.
METHYL 2-(4-CHLOROPHENOXY)ACETATE: Similar structure but with a chlorine substituent instead of a methoxy group.
Uniqueness
METHYL 2-(4-{[(4Z)-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE is unique due to the presence of the imidazolidine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 2-[4-[(Z)-(1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-4-18-15(20)11(17-16(18)24)7-10-5-6-12(13(8-10)21-2)23-9-14(19)22-3/h5-8H,4,9H2,1-3H3,(H,17,24)/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVXDSZKEYSIPT-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)OC)OC)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC(=O)OC)OC)/NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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